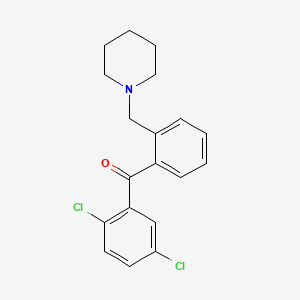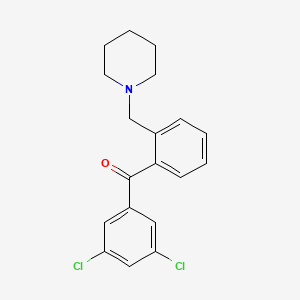
2',4'-Dimethyl-3-(4-methylphenyl)propiophenone
カタログ番号 B1360520
CAS番号:
898768-79-1
分子量: 252.3 g/mol
InChIキー: XLSABHJLIZYCSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone is a chemical compound with the molecular formula C18H20O . It is related to a class of compounds known as propiophenones . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone consists of 18 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.科学的研究の応用
Biodegradation of Organophosphate Insecticides
- Chemotaxis and Biodegradation: Ralstonia sp. SJ98 is a microorganism that can utilize 3-methyl-4-nitrophenol (a breakdown product of fenitrothion, an organophosphate insecticide) for environmental decontamination/bioremediation purposes. This study demonstrates the microorganism's capability to degrade 3-methyl-4-nitrophenol, which is structurally related to 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone (Bhushan et al., 2000).
Stereochemistry and Bonding
- Stereochemistry and Bonding in Titanium Derivatives: Research on 2-(inden-3-yl)phenols and their cyclopentadienyl titanium derivatives, which include similar compounds, reveals insights into the solid-state structures, NMR spectra, and the interaction of these molecules (Turner et al., 2003).
Photochemical Reactions
- Photochemical Properties: Studies on phenyl-substituted 1,3-diketones, closely related to 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone, explore their irradiation properties and type II cyclization or type I cleavage reactions (Yoshioka et al., 1984).
Nonlinear Optical Properties
- Nonlinear Optical Studies: The study of hydrazones, including 2-(4-methylphenoxy) derivatives, shows potential for optical device applications such as optical limiters and switches due to their third-order nonlinear optical properties (Naseema et al., 2010).
Electron Transfer in Photochemistry
- Electron Transfer in Photochemistry: Research on ..beta..-(dimethylamino)propiophenone, a structurally similar compound, highlights electron transfer processes and biradical zwitterion formation during photochemical reactions (Encinas & Scaiano, 1979).
Antibacterial and Antifungal Activities
- Biologically Active Derivatives: Thiophene-3-carboxamide derivatives, which include dimethylamino phenyl components, exhibit antibacterial and antifungal activities, suggesting potential pharmaceutical applications (Vasu et al., 2003).
Oxidation of Chiral Titanium Enolates
- Oxidation Reactions: The enantioselective oxidation of chiral titanium enolates derived from propiophenone by different oxidants, and their effect on enantiometric excess and stereoselectivity, provides insights into chemical synthesis and stereochemistry (Adam & Prechtl, 1994).
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)12-15(17)3/h4-8,10,12H,9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSABHJLIZYCSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644127 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-79-1 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3',5'-Dimethyl-2-morpholinomethyl benzophenone
898750-59-9
2,5-Dichloro-2'-morpholinomethyl benzophenone
898751-05-8
3',5'-Difluoro-2-morpholinomethylbenzophenone
898751-21-8














